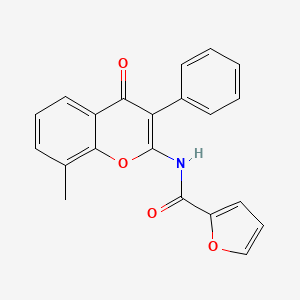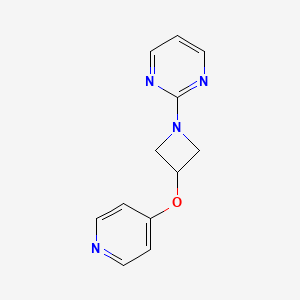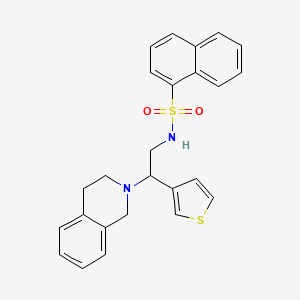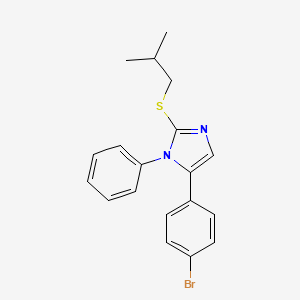
N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide” is a complex organic compound. It is part of a class of compounds known as chromenes . Chromenes have a bicyclic structure, containing a benzene ring fused to a 4H-pyran ring . This particular compound has additional functional groups attached to the chromene core, including a furan ring and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The chromene core consists of a benzene ring fused to a 4H-pyran ring . Attached to this core are a furan ring and a carboxamide group . The exact arrangement of these groups would need to be determined through techniques such as NMR spectroscopy .Scientific Research Applications
Crystal Structure Analysis
- A study by Zhao, P.-L., & Zhou, Z.-Z. (2009) on a similar molecule, "N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide N,N-dimethylformamide solvate," revealed its intricate crystal structure involving extensive intermolecular hydrogen-bonding interactions. This kind of structural analysis is crucial in understanding the molecular properties and potential applications of the compound in scientific research (Zhao & Zhou, 2009).
Antimicrobial Activity
- A 2018 study by Ramadan, S. K., & El‐Helw, E. explored the antimicrobial activities of novel heterocycles derived from chromonyl-2(3H)-furanone, showing promising results against bacteria and fungus strains. This suggests potential applications in developing new antimicrobial agents (Ramadan & El‐Helw, 2018).
Material Science Applications
- Research by Nechifor, M. (2009) on aromatic polyamides with coumarin chromophores highlighted their potential use in material science. These polyamides exhibited good thermal properties and were suitable for creating transparent, flexible, and tough films, indicating potential applications in high-performance materials (Nechifor, 2009).
Chemical Sensing Applications
- Meng, X., Li, S., Ma, W., Wang, J., Hu, Z., & Cao, D. (2018) developed a fluorescence chemosensor based on a similar compound, demonstrating its ability to detect ions like Cu2+ and H2PO4−. This kind of research indicates potential applications in chemical sensing technologies (Meng et al., 2018).
Medical Imaging
- Horti, A. et al. (2019) utilized a related compound for PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R). This research suggests potential applications in medical imaging, particularly in studying neuroinflammation and neuropsychiatric disorders (Horti et al., 2019).
Future Directions
properties
IUPAC Name |
N-(8-methyl-4-oxo-3-phenylchromen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-13-7-5-10-15-18(23)17(14-8-3-2-4-9-14)21(26-19(13)15)22-20(24)16-11-6-12-25-16/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUPRDMENQIYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanesulfonyl chloride](/img/structure/B2743049.png)

![(2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2743054.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2743060.png)

![N-Methyl-N-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2743065.png)


![Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2743069.png)